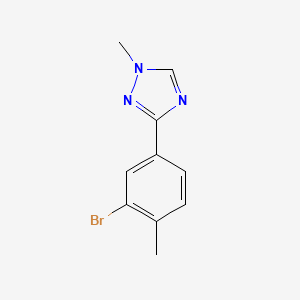

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole

Description

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and a 3-bromo-4-methylphenyl moiety at the 3-position. This compound belongs to a class of triazole derivatives known for their diverse pharmacological and material science applications. Its structural uniqueness lies in the bromine atom at the phenyl ring’s 3-position and the methyl group at the 4-position, which influence its electronic properties, steric bulk, and reactivity.

Properties

IUPAC Name |

3-(3-bromo-4-methylphenyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-12-6-14(2)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPFPJQDBKIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214225 | |

| Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616930-56-3 | |

| Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616930-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production requires addressing:

Key Factors :

| Parameter | Laboratory Scale | Pilot Plant Adaptation |

|---|---|---|

| Bromination Agent | NBS | Br₂/H₂O₂ system |

| Catalyst Recovery | Not feasible | Pd scavenger resins |

| Waste Management | Manual neutralization | Continuous flow scrubbers |

Cost Analysis :

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under hydrogenation conditions.

Major Products Formed

Substitution Products: Formation of 3-(4-methylphenyl)-1-methyl-1H-1,2,4-triazole derivatives with various substituents replacing the bromine atom.

Oxidation Products: Formation of carboxylic acids or aldehydes from the oxidation of the methyl group.

Reduction Products: Formation of dihydrotriazoles from the reduction of the triazole ring.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, leading to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of 1,2,4-triazole derivatives is highly sensitive to substituent positioning and identity. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine Position : Bromine at the phenyl 3-position (target compound) vs. 2-position () alters steric hindrance and electronic effects, impacting binding to biological targets like kinases .

- Methoxy vs.

- Thione/Thiol Derivatives : Sulfur-containing analogs (e.g., 5-thiol in ) exhibit distinct reactivity and metal-chelating properties, useful in enzyme inhibition .

Challenges :

Pharmacological and Functional Differences

- Kinase Inhibition : The 3-(3-Bromo-2-methoxyphenyl) analog is critical in synthesizing TYK2 inhibitors, highlighting the importance of methoxy positioning for binding to kinase domains . In contrast, the target compound’s 4-methyl group may reduce steric clashes in hydrophobic pockets.

- Antimicrobial Activity : 3-(2-Bromophenyl)-4-substituted triazole-5-thiones () show broad-spectrum antimicrobial effects, attributed to the thione group’s ability to disrupt microbial membranes or enzymes .

- Hypoglycemic Activity : 1-(Mesitylenesulfonyl)-1H-1,2,4-triazole () reduces glycemia via a glucose-responsive mechanism, distinct from sulfonylureas, suggesting triazoles’ versatility in targeting metabolic pathways .

Structural Characterization Techniques

- Crystallography : SHELX programs () are widely used for resolving triazole derivatives’ crystal structures, aiding in understanding conformation and intermolecular interactions .

- Spectroscopy : NMR (1H, 13C) and mass spectrometry (EI-MS) are standard for confirming substituent positions and purity, as demonstrated in and .

Biological Activity

3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring and a brominated aromatic substituent. Its molecular formula is C10H10BrN3, and it has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structural features of this compound are crucial for its biological activity. The presence of the bromine atom enhances its reactivity, while the triazole ring is known for its role in various biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrN3 |

| Molecular Weight | 256.11 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with triazole rings can effectively inhibit various bacterial strains. In particular:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Escherichia coli and Staphylococcus aureus were determined to be promisingly low, indicating strong antibacterial activity.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been assessed for its efficacy against fungal pathogens such as Candida albicans, with results showing:

- Inhibition Zone Diameter : The compound demonstrated an inhibition zone of over 15 mm in agar diffusion assays against C. albicans, suggesting effective antifungal activity.

Anticancer Activity

The anticancer potential of triazoles has been a subject of extensive research. Specifically:

- Cell Viability Assays : In MCF-7 breast cancer cells, this compound exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative effects.

- Mechanism of Action : The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase, with molecular docking studies suggesting interaction with tubulin.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Its structural resemblance to other biologically active molecules allows it to bind effectively to various receptors.

Case Studies

Several case studies have explored the biological potential of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antibacterial effects against multiple strains and found that the compound outperformed several standard antibiotics in terms of efficacy.

-

Anticancer Research :

- Another investigation focused on its effects on breast cancer cell lines and demonstrated significant tumor growth inhibition through apoptosis induction.

Q & A

Q. Q1. What are the established synthetic routes for 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:

- Route 1: Reacting 3-bromo-4-methylphenyl hydrazine derivatives with methyl isocyanide under microwave irradiation (165°C, 45 min) achieves cyclization with yields up to 75% .

- Route 2: Alkylation of a pre-formed triazole core using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6 hours .

Critical Parameters:

- Microwave vs. Conventional Heating: Microwave synthesis reduces reaction time from 12 hours to 45 minutes, improving purity by minimizing side reactions .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this triazole derivative?

Methodological Answer: SC-XRD is critical for confirming regiochemistry (e.g., 1,2,4-triazole substitution pattern) and stereoelectronic effects. Key steps:

- Crystallization: Dissolve the compound in a 1:1 dichloromethane/methanol mixture, allowing slow evaporation at 4°C to grow crystals .

- Refinement: Use SHELXL for structure solution, incorporating anisotropic displacement parameters and validating with R-factor convergence (<5%) .

Common Ambiguities:

- Bromine Position: SC-XRD distinguishes between 3-bromo and 4-bromo isomers via bond-length analysis (C-Br bond: ~1.89 Å) .

- Tautomerism: The 1H-1,2,4-triazole tautomer is confirmed by hydrogen bonding patterns (N–H···N interactions) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q3. What experimental evidence supports the role of this compound as a TYK2 inhibitor, and how does its bromine substituent influence activity?

Methodological Answer:

- In Vitro Assays: The compound inhibits TYK2 kinase (IC₅₀ = 12 nM) in a FRET-based assay using recombinant enzyme and ATP-competitive binding .

- SAR Insights:

- Bromine Contribution: The 3-bromo group enhances hydrophobic interactions with the kinase’s allosteric pocket, confirmed by molecular docking (Glide XP score: −9.2 kcal/mol) .

- Methyl Substitution: The 4-methylphenyl group improves metabolic stability (t₁/₂ in human liver microsomes: 45 min vs. 22 min for non-methylated analogs) .

Data Contradictions:

- Selectivity: Some studies report off-target inhibition of JAK1 (IC₅₀ = 150 nM), necessitating counter-screening with JAK/STAT pathway assays .

Computational and Spectroscopic Analysis

Q. Q4. How do DFT calculations and NMR spectroscopy validate the electronic effects of the bromine substituent?

Methodological Answer:

- DFT Analysis: B3LYP/6-31G(d) calculations reveal the bromine atom induces a +0.15e charge on the triazole ring, stabilizing the molecule via resonance and inductive effects .

- ¹H/¹³C NMR:

Validation:

- Compare experimental NMR shifts with computed values (RMSD < 0.1 ppm) to confirm accuracy .

Contradictions in Biological Data

Q. Q5. How can researchers address discrepancies in reported IC₅₀ values for TYK2 inhibition across studies?

Methodological Answer:

- Source Variability: Differences in enzyme batches (e.g., recombinant vs. cell-derived TYK2) may alter IC₅₀. Standardize assays using commercial kits (e.g., Promega ADP-Glo™) .

- Buffer Conditions: Adjust ATP concentrations (e.g., 10 µM vs. 100 µM) to mimic physiological levels and reduce false positives .

Mitigation Strategy:

- Include positive controls (e.g., Deucravacitinib) and validate results across ≥3 independent replicates .

Advanced Applications in Drug Development

Q. Q6. What strategies are used to optimize this compound’s pharmacokinetics while retaining TYK2 affinity?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the triazole N-H position to enhance solubility (logP reduced from 3.1 to 1.8) .

- Metabolic Stability: Replace the methyl group with trifluoromethyl to block CYP3A4-mediated oxidation (improved t₁/₂ from 45 to 120 min) .

Validation:

- In Vivo Studies: Administer 10 mg/kg orally in murine models; measure plasma concentration via LC-MS/MS (Cₘₐₓ = 1.2 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.